molecular formula C21H20F3NO4 B6231556 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid CAS No. 1861315-29-8

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid

Cat. No.: B6231556
CAS No.: 1861315-29-8
M. Wt: 407.4
InChI Key:
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Description

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications, particularly in the fields of chemistry and biology. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The resulting Fmoc-protected amino acid is then subjected to further reactions to introduce the trifluoromethyl group and complete the synthesis of the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the efficient and cost-effective production of the compound. The reaction conditions are carefully controlled to maximize yield and purity, often involving the use of advanced chromatographic methods for purification .

Chemical Reactions Analysis

Types of Reactions

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include Fmoc-protected peptides, deprotected amino acids, and various peptide derivatives depending on the specific reactions and conditions used .

Scientific Research Applications

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid is widely used in scientific research, particularly in:

    Peptide Synthesis: As a building block in the synthesis of peptides and proteins.

    Bioconjugation: For the modification of biomolecules with fluorophores or other functional groups.

    Medicinal Chemistry: In the development of peptide-based drugs and therapeutic agents.

    Chemical Biology: For studying protein-protein interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group can be selectively removed to reveal the free amino group, allowing for further functionalization or coupling reactions .

Comparison with Similar Compounds

Similar Compounds

    5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid: Similar structure but lacks the trifluoromethyl group.

    N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine: Contains both Fmoc and tert-butoxycarbonyl (Boc) protecting groups.

    (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid: Similar Fmoc-protected amino acid with a longer aliphatic chain.

Uniqueness

The presence of the trifluoromethyl group in 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid imparts unique chemical properties, such as increased lipophilicity and stability, making it particularly useful in medicinal chemistry and drug development .

Properties

CAS No.

1861315-29-8

Molecular Formula

C21H20F3NO4

Molecular Weight

407.4

Purity

95

Origin of Product

United States

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